molecular formula C11 H14 N2 O B234025 6-Ethylandrost-4-ene-3,17-dione CAS No. 156264-67-4

6-Ethylandrost-4-ene-3,17-dione

Cat. No.: B234025
CAS No.: 156264-67-4
M. Wt: 314.5 g/mol
InChI Key: FCLHZVTXXAVKHH-QAXSQSOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethylandrost-4-ene-3,17-dione is a steroidal compound that functions as a potent and competitive aromatase inhibitor. It effectively inhibits the conversion of androgens to estrogens by binding to the active site of the human placental aromatase enzyme. Research indicates that the 6β-ethyl derivative is among the most powerful inhibitors in its class, demonstrating competitive inhibition with Ki values in the low nanomolar range (e.g., 1.4-12 nM for 6-n-alkylated steroids) . Structure-activity relationship studies reveal that the inhibitory potency is highly dependent on the size and stereochemistry of the substituent at the C-6 position. 6β-alkylated steroids generally exhibit higher affinity for the enzyme than their 6α-isomers, indicating a hydrophobic binding pocket with limited accessible volume on the beta-side of the C-6 position in the enzyme's active site . This compound is structurally characterized as a 6-alkyl substituted androst-4-ene-3,17-dione derivative . It is related to other important steroidal compounds like 4-Androstene-3,17-dione (4-AD), which is a key starting material for synthesizing various steroidal medicines . This compound is supplied for non-clinical, non-diagnostic research applications. It is strictly for laboratory use and must not be administered to humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material in accordance with all applicable laboratory and safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156264-67-4

Molecular Formula

C11 H14 N2 O

Molecular Weight

314.5 g/mol

IUPAC Name

(6S,8R,9S,10R,13S,14S)-6-ethyl-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C21H30O2/c1-4-13-11-15-16-5-6-19(23)21(16,3)10-8-17(15)20(2)9-7-14(22)12-18(13)20/h12-13,15-17H,4-11H2,1-3H3/t13-,15-,16-,17-,20+,21-/m0/s1

InChI Key

FCLHZVTXXAVKHH-QAXSQSOOSA-N

SMILES

CCC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C

Isomeric SMILES

CC[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C

Canonical SMILES

CCC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C

Synonyms

6-EDNPED
6-ethylandrost-4-ene-3,17-dione
6-ethylandrost-4-ene-3,17-dione, 6beta isome

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Modifications of 6 Ethylandrost 4 Ene 3,17 Dione

Strategies for the Alkylation at the C-6 Position of the Androst-4-ene-3,17-dione Scaffold

The introduction of an alkyl group at the C-6 position of the androst-4-ene-3,17-dione steroid nucleus is a key step in the synthesis of 6-Ethylandrost-4-ene-3,17-dione and its analogues. Research has shown that the stereochemistry at the C-6 position, whether the alkyl group is in the α (axial) or β (equatorial) orientation, significantly influences the biological activity of the resulting compound. nih.govchemicalbook.com

A common strategy to achieve C-6 alkylation involves the formation of a reactive intermediate from the parent steroid, androst-4-ene-3,17-dione. This often entails the creation of an enol or enolate derivative, which then reacts with an appropriate alkylating agent. For instance, the synthesis of 6-alkyl derivatives can be achieved through the reaction of a 3,5-dienol ether of androst-4-ene-3,17-dione with an alkyl halide.

Studies by Numazawa and colleagues have extensively explored the synthesis of a series of 6-alkyl-substituted androst-4-ene-3,17-diones, including the ethyl derivatives. chemicalbook.com Their work has demonstrated that both 6β- and 6α-isomers can be synthesized, with the 6β-isomers generally exhibiting more potent aromatase inhibitory activity. chemicalbook.com This highlights the importance of controlling the stereoselectivity of the alkylation reaction. The choice of reagents and reaction conditions plays a critical role in determining the ratio of the α and β isomers produced.

Multi-Step Organic Reactions for 6-Ethyl Group Introduction

The synthesis of this compound from androst-4-ene-3,17-dione is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and stereoselectivity. While specific, detailed experimental procedures from primary literature are not fully available in the public domain, the general synthetic pathway can be outlined based on established organic chemistry principles and related steroid modifications.

A plausible synthetic route involves the following key transformations:

Protection of the C-17 Carbonyl Group: To prevent unwanted side reactions at the C-17 position, the ketone group is often protected. This is typically achieved by forming a ketal, for example, by reacting the steroid with ethylene (B1197577) glycol in the presence of an acid catalyst.

Formation of a Reactive Enolate or Enol Ether: The crucial step for introducing the ethyl group at C-6 involves the formation of a reactive intermediate at the C-5/C-6 position. This can be accomplished by treating the C-17 protected steroid with a strong base to form an enolate or by converting it into a 3,5-dienol ether.

Alkylation at C-6: The enolate or enol ether is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide. This nucleophilic attack by the enolate on the electrophilic ethyl group introduces the desired substituent at the C-6 position. The stereochemical outcome of this step is influenced by factors such as the solvent, temperature, and the nature of the enolate counter-ion.

Deprotection and Isomer Separation: Following the alkylation, the protecting group at C-17 is removed, typically by acid-catalyzed hydrolysis, to regenerate the dione (B5365651) structure. The resulting mixture of 6α- and 6β-ethyl isomers is then separated using chromatographic techniques, such as column chromatography, to isolate the desired stereoisomer.

The yields and ratios of the α and β isomers are highly dependent on the specific reagents and conditions employed in each step.

Derivatization of Androst-4-ene-3,17-dione and this compound Analogues

The derivatization of androst-4-ene-3,17-dione and its analogues, including this compound, is a valuable strategy for probing structure-activity relationships and developing new compounds with improved pharmacological profiles. Modifications can be made at various positions on the steroid scaffold.

Research has explored the synthesis of various derivatives of the parent compound, androst-4-ene-3,17-dione. For example, derivatives with substitutions at the C-4 position have been synthesized and evaluated as aromatase inhibitors. nih.govgoogle.com These include 4-amino, 4-alkoxy, and 4-aryl derivatives.

Furthermore, the introduction of other functional groups at or near the C-6 position has been investigated. For instance, 6-methyleneandrost-4-ene-3,17-dione (B193403) has been synthesized. The synthesis of 6β,19-bridged androstenedione (B190577) analogues has also been reported as a strategy to create novel aromatase inhibitors. nih.gov

While specific examples of the derivatization of this compound itself are not extensively detailed in the available literature, the synthetic methodologies applied to the parent compound can be extrapolated. Potential derivatizations of this compound could include:

Modification of the C-3 and C-17 Carbonyl Groups: These ketones can be reduced to hydroxyl groups, which can then be further functionalized, for example, through esterification.

Introduction of Additional Substituents: Further alkylation or functionalization at other positions on the steroid ring system could be explored.

Modification of the Ethyl Group: The ethyl group itself could be a target for further chemical modification.

These derivatization strategies offer a pathway to a diverse range of novel compounds based on the this compound scaffold, allowing for a systematic investigation of their biological activities.

Below is a table summarizing some of the synthesized analogues of androst-4-ene-3,17-dione with modifications at the C-6 position and their reported inhibitory constants (Ki) for aromatase.

CompoundSubstituent at C-6Ki (nM) chemicalbook.com
6β-Methylandrost-4-ene-3,17-dione β-Methyl3.8
6α-Methylandrost-4-ene-3,17-dione α-Methyl12
6β-Ethylandrost-4-ene-3,17-dione β-Ethyl1.4
6α-Ethylandrost-4-ene-3,17-dione α-Ethyl6.5
6β-n-Propylandrost-4-ene-3,17-dione β-n-Propyl2.1
6α-n-Propylandrost-4-ene-3,17-dione α-n-Propyl9.8
6β-n-Butylandrost-4-ene-3,17-dione β-n-Butyl3.5
6α-n-Butylandrost-4-ene-3,17-dione α-n-Butyl11

Iii. Enzymatic Interaction and Inhibition Kinetics of 6 Ethylandrost 4 Ene 3,17 Dione

Aromatase (CYP19A1) Inhibition by 6-Ethylandrost-4-ene-3,17-dione and Related 6-Substituted Androst-4-ene-3,17-diones

A significant body of research has been dedicated to synthesizing and evaluating 6-substituted androst-4-ene-3,17-diones as inhibitors of aromatase. These compounds are structurally derived from androst-4-ene-3,17-dione, the natural substrate for the aromatase enzyme. The introduction of various substituents at the C-6 position of the steroid nucleus has been a key strategy to enhance inhibitory potency.

Studies have explored a range of substituents at the 6-position, including n-alkyl groups (methyl, ethyl, propyl, butyl), as well as phenylaliphatic, vinyl, and ethynyl (B1212043) groups. The orientation of these substituents, whether in the alpha (α) or beta (β) position, also significantly influences the compound's affinity for the enzyme. Research indicates that the 6β-alkyl steroids generally exhibit a higher affinity for aromatase than their corresponding 6α-isomers. Among a series of synthesized 6-n-alkylated steroids, the 6β-ethyl derivative was identified as the most potent inhibitor.

Research consistently demonstrates that this compound and other 6-substituted androst-4-ene-3,17-diones function as competitive inhibitors of human placental aromatase. This mechanism implies that these compounds bind to the active site of the aromatase enzyme, the same site where the natural substrate, androstenedione (B190577), binds. By occupying the active site, the inhibitor prevents the enzyme from converting androgens into estrogens.

Molecular modeling studies suggest that the active site of aromatase possesses a hydrophobic binding pocket with a defined and limited volume. The increased affinity of 6-substituted steroids is thought to depend on the formation of a thermodynamically stable enzyme-inhibitor complex within this hydrophobic pocket. The stereochemistry and size of the substituent at the C-6 position are critical, with evidence suggesting the pocket has more accessible volume on the β-face of the steroid than the α-face.

The potency of competitive inhibitors is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. Studies on a series of 6-n-alkylated androst-4-ene-3,17-diones found them to be powerful inhibitors, with Ki values in the nanomolar (nM) range.

The 6β-e

Iv. Structure Activity Relationship Sar Studies of 6 Ethylandrost 4 Ene 3,17 Dione Analogs

Influence of C-6 Substituent Stereochemistry (α- vs. β-Configuration) on Aromatase Affinity

The stereochemistry of substituents at the C-6 position of the androst-4-ene-3,17-dione scaffold plays a crucial role in determining the affinity for the aromatase enzyme. Research into 6-alkyl-substituted androst-4-ene-3,17-diones has shown that the orientation of the alkyl group, whether in the alpha (α, pointing down) or beta (β, pointing up) configuration, significantly impacts inhibitory potency.

Studies have indicated that for a range of n-alkyl substituents, the 6β-alkyl steroids generally exhibit a higher affinity for the enzyme compared to their corresponding 6α-isomers. nih.gov This suggests that the active site of aromatase possesses a hydrophobic binding pocket with a more accommodating volume on the β-face of the steroid at the C-6 position. nih.gov However, this trend can be reversed for different classes of substituents, as seen in a series of aryl-substituted steroids where the 6α-isomers showed higher affinity. nih.gov

In a separate study focusing on 3-deoxy steroids, the opposite was observed, with 6α-alkyl derivatives generally displaying higher affinities than their 6β-counterparts. acs.org This highlights that modifications elsewhere in the steroid nucleus can alter the preferred orientation of the C-6 substituent for optimal binding. For androsta-1,4-diene-3,17-diones, the stereochemistry at C-6 was also found to be a determining factor in the mechanism of inhibition, with 6α-alkyl substitution being more conducive to time-dependent inactivation of the enzyme. acs.org

The following table presents the inhibitory constants (Ki) for pairs of 6-substituted androst-4-ene-3,17-dione isomers, illustrating the influence of stereochemistry.

CompoundC-6 SubstituentConfigurationInhibitory Constant (Ki) [nM]
6a Methylα12
5a Methylβ6.2
6b Ethylα10
5b Ethylβ1.4
6c n-Propylα7.9
5c n-Propylβ2.0
6d n-Butylα6.5
5d n-Butylβ4.0
Data sourced from Numazawa et al. (1994) nih.gov

Impact of Alkyl Chain Length and Steric Bulk at the C-6 Position on Inhibitory Potency

The size and shape of the alkyl group at the C-6 position are critical determinants of inhibitory strength. Systematic studies have demonstrated a clear relationship between the length of the n-alkyl chain and the resulting aromatase inhibition.

For 6β-substituted androst-4-ene-3,17-diones, introducing a methyl group at C-6 enhances affinity compared to the unsubstituted parent compound. acs.org Elongating this to an ethyl group results in a marked increase in potency, with the 6β-ethyl derivative being the most potent inhibitor in one synthesized series. nih.gov Further increasing the chain length to n-propyl and n-butyl leads to a gradual decrease in affinity. nih.gov A similar trend is observed for the 6α-isomers, where potency generally decreases as the alkyl chain is extended beyond two carbons. nih.govacs.org

However, the relationship is not always linear. In some analog series, such as androsta-1,4-diene-3,17-diones, a surprising increase in affinity was noted when moving from an n-butyl to an n-pentyl group at the 6β position. acs.orgacs.org Steric bulk is also a significant factor; introducing a branched-chain substituent like an isopropyl group at either the 6α or 6β position leads to a notable decrease in inhibitory activity compared to the straight-chain n-propyl analog. nih.gov This indicates that the hydrophobic pocket in the active site that accommodates the C-6 substituent has dimensional limitations. nih.gov

The table below summarizes the inhibitory potency of various 6-alkyl substituted androst-4-ene-3,17-diones.

CompoundC-6 SubstituentConfigurationInhibitory Constant (Ki) [nM]
5a Methylβ6.2
5b Ethylβ1.4
5c n-Propylβ2.0
5d n-Butylβ4.0
5e Isopropylβ22
6a Methylα12
6b Ethylα10
6c n-Propylα7.9
6d n-Butylα6.5
6e Isopropylα41
Data sourced from Numazawa et al. (1994) nih.gov

Significance of A/B Ring Junction Planarity and Carbonyl Groups at C-3 and C-17 for Activity

The stereochemistry at the A/B ring junction is also critical. Steroids with a 5α-configuration, which results in a more planar A/B ring system, demonstrate significantly greater binding properties than their 5β-counterparts. wikipedia.org This suggests that a specific angle between the A and B rings is necessary for optimal interaction with the enzyme's active site. wikipedia.org

The carbonyl groups at positions C-3 and C-17, which are characteristic of the androstenedione (B190577) structure, also contribute significantly to binding affinity. The C-17 carbonyl group, in particular, is considered essential for the tight binding of 6-alkyl-4-ene steroids to the aromatase active site. acs.org While the C-3 carbonyl is also important, some studies have shown that it can be replaced by other functionalities, such as a 3,4-epoxide, without a complete loss of activity, suggesting some flexibility in the enzyme's recognition of this region. acs.orgcore.ac.uk However, in general, the presence of both the C-3 and C-17 carbonyl groups is considered a key feature for potent inhibition. researchgate.net

Structure-Based Design Principles for Steroidal Aromatase Inhibitors

The elucidation of the crystal structure of human aromatase has been a watershed moment, enabling a shift towards rational, structure-based design of new inhibitors. nih.govmdpi.comnih.gov Analysis of the enzyme's active site reveals a compact, androgen-specific binding pocket that is relatively rigid and not easily flexed by the binding of different ligands. nih.gov

Key principles for the design of potent steroidal aromatase inhibitors have emerged from these structural insights:

Substrate Mimicry: Inhibitors should possess a steroidal framework that mimics the natural substrate, androstenedione, to ensure selective binding to the enzyme's catalytic site. mdpi.com

A-Ring Planarity: Maintaining a planar A-ring and A/B-ring junction is crucial for effective interaction with the active site. researchgate.netcore.ac.uk

Targeting the Hydrophobic Pocket: The region around the C-6 position of the steroid nucleus corresponds to a hydrophobic pocket within the enzyme. Introducing small, hydrophobic alkyl groups, such as ethyl, at the 6β-position can significantly enhance binding affinity by occupying this pocket. nih.gov

Exploiting the Access Channel: More recent design strategies have focused on introducing longer, rigid substituents at the C-6 position. These substituents are designed to extend out of the active site and into the substrate access channel, forming additional stabilizing interactions and leading to highly potent inhibition. mdpi.com

Essential Carbonyls: The C-3 and C-17 carbonyl groups are critical anchors for binding and should generally be retained, although bioisosteric replacement at C-3 is sometimes tolerated. acs.orgresearchgate.net

By integrating these principles, researchers can computationally model and then synthesize novel analogs with predicted high affinity and selectivity, accelerating the discovery of next-generation aromatase inhibitors. acs.org

V. Computational Modeling and Molecular Dynamics Studies of 6 Ethylandrost 4 Ene 3,17 Dione

Elucidation of Aromatase Active Site Hydrophobic Binding Pockets

Studies involving a series of 6-substituted androst-4-ene-3,17-diones, including the 6-ethyl derivative, have been instrumental in mapping the topography of the aromatase enzyme's active site. Research synthesizing various 6α- and 6β-substituted analogs demonstrated that these compounds act as competitive inhibitors of human placental aromatase. The varying inhibitory activities of compounds with different substituents at the C-6 position (such as methyl, ethyl, propyl, and phenyl) have provided clear evidence for the nature of the binding pocket.

Molecular modeling studies indicate that the aromatase active site contains a hydrophobic binding pocket with a restricted accessible volume. This pocket is located in the region corresponding to the β-face of the C-6 position of the steroid substrate. The high potency of inhibitors like 6β-ethylandrost-4-ene-3,17-dione suggests that the ethyl group fits optimally within this hydrophobic cavity. Conversely, bulkier or more polar substituents at the C-6 position result in weaker inhibitory activity, reinforcing the concept of a size-limited, hydrophobic pocket. The consistent finding that 6β-alkyl steroids generally exhibit higher affinity for the enzyme than their 6α-isomers further defines the specific orientation and spatial constraints of this binding region.

Prediction of Enzyme-Inhibitor Complex Stability and Binding Modes

Computational methods have been employed to predict how C-6 substituted inhibitors like 6-ethylandrost-4-ene-3,17-dione orient themselves within the aromatase active site and to estimate the stability of the resulting enzyme-inhibitor complex. All synthesized inhibitors in one study were found to prevent human placental aromatase in a competitive manner. The 6β-ethyl derivative was identified as the most potent inhibitor among those synthesized in its series.

Molecular modeling using the PM3 method, combined with inhibition data, has helped to rationalize these findings. These models suggest that the stability of the complex is highly dependent on the fit of the C-6 substituent within the aforementioned hydrophobic pocket. For 6β-ethylandrost-4-ene-3,17-dione, the ethyl group is predicted to establish favorable hydrophobic interactions with non-polar amino acid residues lining the active site, contributing to a stable binding mode. The crystal structure of aromatase in complex with a related C6β-substituted inhibitor reveals a tight hydrophobic binding pocket for the steroid skeleton and shows the C-6 substituent extending into the enzyme's access channel. This binding mode, where the steroidal core is anchored and the C-6 group occupies a specific sub-pocket, is crucial for the high affinity and inhibitory potency observed.

**Inhibitory Potency of C-6 Substituted A

Vi. Metabolic Pathways and Biotransformation of Androst 4 Ene 3,17 Dione and Its 6 Ethyl Derivative

Endogenous Steroid Biosynthesis Pathways Involving Androst-4-ene-3,17-dione as Precursor

Androst-4-ene-3,17-dione, also known as androstenedione (B190577), is a central precursor in the synthesis of both androgens and estrogens. semanticscholar.orgwikipedia.org It is produced from dehydroepiandrosterone (B1670201) (DHEA) and 17α-hydroxyprogesterone. wikipedia.org The primary pathway involves the conversion of 17α-hydroxypregnenolone to DHEA, which is then converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase. wikipedia.org A secondary pathway involves the direct conversion of 17α-hydroxyprogesterone to androstenedione. wikipedia.org From androstenedione, the biosynthesis of testosterone (B1683101) occurs through the action of 17β-hydroxysteroid dehydrogenase, and estrone (B1671321) is formed via aromatase. wikipedia.orgdiva-portal.org This places androstenedione at a critical juncture in the steroidogenic cascade. wikipedia.org

Enzymatic Biotransformation of Androst-4-ene-3,17-dione by Oxidoreductases and Hydroxylases

The biotransformation of androst-4-ene-3,17-dione is primarily carried out by oxidoreductases and hydroxylases, which modify its structure and biological activity.

Microsomal C19-steroid 5α-reductase catalyzes the conversion of androst-4-ene-3,17-dione to 5α-androstanedione. portlandpress.com This enzyme is present in various tissues, including the rat adrenal gland. nih.gov Its activity is subject to hormonal regulation; for instance, gonadectomy increases its activity, while treatment with estradiol (B170435) or testosterone propionate (B1217596) decreases it. nih.gov

Hydroxysteroid dehydrogenases (HSDs) are crucial in the metabolism of androst-4-ene-3,17-dione. The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) facilitates the interconversion of androstenedione and testosterone. diva-portal.orgnih.gov This enzyme is widely distributed in various tissues, including the liver, brain, heart, and pancreas, highlighting its importance in peripheral sex steroid formation. nih.gov Another key enzyme, 17α-hydroxysteroid dehydrogenase (17α-HSD), converts androstenedione into epitestosterone. nih.gov Furthermore, 3β-hydroxysteroid dehydrogenase (3β-HSD) is involved in the conversion of DHEA to androstenedione. plos.org

Table 1: Key Hydroxysteroid Dehydrogenases in Androst-4-ene-3,17-dione Metabolism

Enzyme Substrate Product Reference
17β-Hydroxysteroid Dehydrogenase (17β-HSD) Androst-4-ene-3,17-dione Testosterone nih.gov
17α-Hydroxysteroid Dehydrogenase (17α-HSD) Androst-4-ene-3,17-dione Epitestosterone nih.gov
3β-Hydroxysteroid Dehydrogenase (3β-HSD) Dehydroepiandrosterone (DHEA) Androst-4-ene-3,17-dione plos.org

Monooxygenases, particularly cytochrome P450 enzymes, play a significant role in the hydroxylation and aromatization of androst-4-ene-3,17-dione. In rat liver microsomes, hydroxylation is the predominant metabolic pathway compared to aromatization. nih.gov The enzyme androst-4-ene-3,17-dione monooxygenase catalyzes the conversion of androst-4-ene-3,17-dione to 3-oxo-13,17-secoandrost-4-ene-17,13alpha-lactone. wikipedia.org This enzyme is also known as androstenedione monooxygenase. wikipedia.org

Microbial Bioconversion of Steroidal Precursors to Androst-4-ene-3,17-dione and its Derivatives

Microorganisms are widely utilized for the industrial production of androst-4-ene-3,17-dione (AD) and its derivatives from steroidal precursors like phytosterols (B1254722). d-nb.infonih.gov This bioconversion process is a key step in the synthesis of various steroid-based pharmaceuticals. d-nb.info

Mycobacterium sp. : Strains of Mycobacterium, such as Mycobacterium neoaurum and Mycobacterium smegmatis, are extensively used for the conversion of phytosterols into androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). d-nb.inforesearchgate.netnih.gov These bacteria possess the necessary enzymatic machinery to cleave the side chain of sterols, leading to the accumulation of these C19 steroids. researchgate.net For instance, Mycobacterium neoaurum NRRL B-3805 is a well-known industrial strain for this purpose. nih.govnih.gov Some engineered strains of Mycobacterium can also produce testosterone directly from sterols or AD. researchgate.net

Acremonium sp. : Fungi of the genus Acremonium have been shown to be involved in the biotransformation of steroids, including the formation of specific hydroxylated derivatives. researchgate.net

Other microorganisms such as Curvularia lunata and Beauveria bassiana can further metabolize androst-4-ene-3,17-dione into various hydroxylated and reduced products. nih.govnih.gov For example, fermentation with Curvularia lunata can yield androsta-1,4-diene-3,17-dione, 11α-hydroxyandrost-4-ene-3,17-dione, and other metabolites. nih.gov

Table 2: Microbial Bioconversion of Steroids

Microorganism Precursor Major Product(s) Reference
Mycobacterium neoaurum Phytosterols Androst-4-ene-3,17-dione (AD), Androsta-1,4-diene-3,17-dione (ADD) d-nb.infonih.gov
Mycobacterium smegmatis Cholesterol, Sterols, AD Androst-4-ene-3,17-dione (AD), Testosterone researchgate.net
Acremonium sp. Dehydroepiandrosterone (DHEA) 3β,7β-dihydroxy-5-androsten-17-one researchgate.net
Curvularia lunata Androst-4-ene-3,17-dione Androsta-1,4-diene-3,17-dione, 11α-hydroxyandrost-4-ene-3,17-dione nih.gov
Beauveria bassiana Androst-4-ene-3,17-dione 11α-hydroxyandrost-4-ene-3,17-dione, 11α,17β-dihydroxyandrost-ene-3-one nih.gov

Engineering of Microbial Strains for Steroid Production

The industrial synthesis of steroid-based active pharmaceutical ingredients (APIs), such as sex hormones and corticosteroids, relies heavily on the biotransformation capabilities of microorganisms. nih.govfrontiersin.org These microbial cell factories can perform regio- and stereospecific modifications on steroid molecules that are challenging to achieve through chemical synthesis alone. frontiersin.org Metabolic engineering and synthetic biology have become pivotal in developing and optimizing microbial strains for the production of valuable steroid synthons, such as androst-4-ene-3,17-dione (AD). nih.govresearchgate.net While extensive research has focused on the microbial production of AD and its derivatives, the direct microbial synthesis of 6-ethylandrost-4-ene-3,17-dione has not been reported in the reviewed scientific literature. Research has, however, detailed the chemical synthesis of 6-alkyl-substituted androst-4-ene-3,17-diones, including the 6-beta-ethyl derivative, to investigate their properties as aromatase inhibitors. nih.gov

The primary focus of microbial engineering for steroid production has been the transformation of abundant and renewable sterols, like phytosterols from plants, into key C19-steroid intermediates. nih.govnih.gov Mycolicibacterium (formerly Mycobacterium) species are the workhorses of the steroid pharmaceutical industry, valued for their natural ability to degrade sterols. frontiersin.orgmdpi.com The metabolic strategy involves channeling the sterol degradation pathway to accumulate specific intermediates by blocking further catabolism.

A cornerstone of this engineering approach is the targeted inactivation of genes responsible for the degradation of the steroid nucleus. frontiersin.org The key enzymes in this degradation are 3-ketosteroid-Δ1-dehydrogenase (KstD), which introduces a double bond at the C1-C2 position, and 3-ketosteroid-9α-hydroxylase (Ksh), which initiates the cleavage of the B-ring. researchgate.netmdpi.com To produce androst-4-ene-3,17-dione (AD), strains are engineered with deletions in the genes encoding both KstD and Ksh, preventing the conversion of AD into androsta-1,4-diene-3,17-dione (ADD) and 9α-hydroxy-androst-4-ene-3,17-dione (9α-OH-AD) respectively. researchgate.net

Conversely, to produce ADD, a valuable precursor for estrogen synthesis, engineered strains will retain KstD activity while the Ksh is inactivated. nih.govmdpi.com Similarly, for the production of 9α-OH-AD, an essential intermediate for corticosteroids, the KstD enzymes are inactivated while the Ksh system is active or even augmented. nih.govmdpi.com

The table below summarizes key genetic engineering strategies employed in various microbial strains to enhance the production of androst-4-ene-3,17-dione and its immediate derivatives.

StrainTarget CompoundGenetic Modification StrategyResearch Findings
Mycolicibacterium neoaurumAndrost-4-ene-3,17-dione (AD)Deletion of genes for 3-ketosteroid-Δ1-dehydrogenase (KstD) and 3-ketosteroid-9α-hydroxylase (Ksh) to prevent steroid nucleus degradation. researchgate.netEnhanced accumulation of AD from phytosterols by blocking its conversion to other intermediates. researchgate.net
Mycolicibacterium smegmatisAndrost-4-ene-3,17-dione (AD)Deletion of multiple genes involved in steroid nucleus degradation. mdpi.comThe engineered strain, MS6039-5941, efficiently accumulates AD from cholesterol and phytosterols. mdpi.com
Mycolicibacterium sp. ZFZAndrosta-1,4-diene-3,17-dione (ADD)Overexpression of a tandem 3-ketosteroid-Δ1-dehydrogenase (KSDD) expression cassette. mdpi.comAchieved a high molar ratio of ADD to AD (41.47:1.00), significantly improving the purity of the target product. mdpi.com
Mycolicibacterium neoaurum ATCC 257959α-hydroxy-androst-4-ene-3,17-dione (9α-OH-AD)Inactivation of three genes for KstD and augmentation of genes for the reductase component of 9α-hydroxylase. nih.govSuccessfully redirected metabolic flux from phytosterol to produce 9α-OH-AD. nih.gov
Mycolicibacterium smegmatis14α-hydroxy-androst-4-ene-3,17-dione (14αOH-AD)Transformation of an AD-accumulating mutant with a plasmid carrying the hydroxylating system from the fungus Cochliobolus lunatus. mdpi.comThe recombinant strain efficiently produced 14αOH-AD from sterols in a single fermentation step. mdpi.com

Beyond the core metabolic pathway, research has also explored the modification of non-core metabolic pathways to improve steroid production. These strategies include enhancing sterol uptake, managing the balance of coenzymes like NAD+/NADH, and optimizing the metabolism of byproducts such as propionyl-CoA. nih.gov

While direct microbial production of this compound is not documented, the highly developed platforms for producing its precursor, androst-4-ene-3,17-dione, offer a potential starting point. Future research could explore the introduction of novel enzymatic activities, such as specific alkyltransferases, into these engineered strains to achieve targeted functionalization at the C-6 position of the steroid nucleus.

Vii. in Vitro and Preclinical Biological Activity of 6 Ethylandrost 4 Ene 3,17 Dione

Assessment of Aromatase Inhibitory Activity in Cellular Systems

Studies utilizing human placental microsomes have been instrumental in evaluating the aromatase inhibitory potential of 6-Ethylandrost-4-ene-3,17-dione and its analogs. A significant study synthesized two series of 6-substituted androst-4-ene-3,17-diones, with either a β- or α-configuration of the substituent at the C-6 position, to explore structure-activity relationships. nih.gov

All synthesized compounds demonstrated competitive inhibition of human placental aromatase. nih.gov Notably, the 6β-ethyl derivative of androst-4-ene-3,17-dione emerged as the most potent inhibitor among the tested compounds. nih.gov The inhibitory activities of the 6-n-alkylated steroids, including the ethyl derivative, were found to be very powerful, with Ki values ranging from 1.4 to 12 nM. nih.gov

Further investigation into the structure-activity relationship revealed that 6β-alkyl steroids generally exhibited a higher affinity for the aromatase enzyme compared to their 6α-isomers. nih.gov This suggests that the stereochemistry at the C-6 position plays a crucial role in the inhibitory potency. Molecular modeling studies have indicated the presence of a hydrophobic binding pocket in the active site of aromatase, in the region corresponding to the β-side of the C-6 position of the substrate, which could explain the enhanced affinity of the 6β-substituted compounds. nih.gov

It was also observed that certain inhibitors, including the 6β-ethyl derivative, did not cause time-dependent inactivation of aromatase, indicating a reversible competitive inhibition mechanism. nih.gov

Table 1: Aromatase Inhibitory Activity of Selected 6-Substituted Androst-4-ene-3,17-diones

CompoundConfigurationInhibitory Constant (Ki)Inhibition Type
6β-Ethylandrost-4-ene-3,17-dioneβPotent (within 1.4-12 nM range)Competitive
6α-Ethylandrost-4-ene-3,17-dioneαLess potent than β-isomerCompetitive
6-n-Alkylated steroids (general)β and α1.4-12 nMCompetitive

Data sourced from studies on human placental aromatase. nih.gov

Evaluation of Multi-Target Interactions with Steroid Receptors (e.g., Androgen Receptor, Estrogen Receptor)

While the primary focus of research on this compound has been its aromatase inhibitory activity, its structural similarity to endogenous androgens like androstenedione (B190577) suggests potential interactions with steroid hormone receptors. nih.gov Androstenedione itself is a precursor to both androgens and estrogens and can interact with the androgen receptor. nih.govresearchgate.net

The introduction of a substituent at the C-6 position, as in this compound, can modulate its binding affinity and activity at these receptors. The hydrophobic pocket in the aromatase active site near the C-6 position suggests that modifications at this site are critical for biological activity. nih.gov While specific binding data for this compound to the androgen and estrogen receptors is not extensively detailed in the provided search results, the general principle of structure-activity relationships for steroids indicates that such interactions are plausible and warrant further investigation.

In Vitro Bioassays for Androgenic Activity of 6-Substituted Androstenediones

In vitro bioassays are crucial tools for determining the androgenic activity of synthetic steroids. nih.govoup.comnih.gov These assays, often employing yeast or mammalian cell lines transfected with the human androgen receptor and a reporter gene, provide a measure of a compound's ability to activate the androgen receptor. nih.govresearchgate.net

For 6-substituted androstenediones, these bioassays can elucidate how modifications at the C-6 position influence their androgenic potential. For instance, a study on 6α-methyl-androst-4-ene-3,17-dione utilized such in vitro bioassays to evaluate its androgenic activity. caymanchem.com While specific data for the 6-ethyl analog was not the focus of this particular reference, the methodology is directly applicable.

The general approach involves exposing the engineered cells to the test compound and measuring the subsequent activation of the reporter gene, which correlates with the androgenic activity of the compound. oup.comnih.gov These assays are sensitive and can differentiate between agonistic (activating) and antagonistic (inhibiting) effects on the androgen receptor. oup.com

Preclinical Investigations of Endocrine Modulation

Preclinical studies investigating the endocrine-modulating effects of 6-substituted androstenediones are essential to understand their broader physiological impact. Androstenedione itself is a key intermediate in the synthesis of both androgens and estrogens, and its metabolism can be influenced by various factors. researchgate.net

The inhibition of aromatase by compounds like this compound is a primary mechanism of endocrine modulation, as it blocks the conversion of androgens to estrogens. nih.govmdpi.com This can lead to a shift in the androgen-to-estrogen ratio, with potential downstream physiological consequences.

Viii. Analytical Methodologies for the Study of 6 Ethylandrost 4 Ene 3,17 Dione in Research

Radiometric Assays for Enzyme Inhibition Studies

Radiometric assays are a important tool in the study of enzyme kinetics and inhibition, providing high sensitivity for quantifying enzyme activity. While specific radiometric assay data for 6-Ethylandrost-4-ene-3,17-dione is not extensively published, the methodologies applied to study similar androstenedione (B190577) derivatives as aromatase inhibitors offer a clear blueprint for how such investigations would be structured. Aromatase, a key enzyme in estrogen biosynthesis, is a common target for compounds with a similar steroidal backbone.

A typical radiometric assay to determine the inhibitory potential of a compound like this compound on aromatase would involve the use of a radiolabeled substrate, such as [1β-³H]-androst-4-ene-3,17-dione. The assay measures the rate of the aromatization reaction by quantifying the amount of ³H₂O released. The inhibitor's potency is then determined by performing the assay in the presence of varying concentrations of the test compound.

The inhibitory constant (Ki) is a key parameter derived from these studies, indicating the concentration of inhibitor required to produce half-maximum inhibition. For a series of 6-substituted androst-4-ene-3,17-diones, competitive inhibition of human placental aromatase was observed, with Ki values varying based on the nature of the substituent at the C-6 position. nih.gov For instance, the 6β-ethyl derivative of a related compound was identified as a highly potent inhibitor. nih.gov This suggests that a radiometric assay for this compound would be a critical step in characterizing its potential as an enzyme inhibitor.

Table 1: Representative Inhibitory Activities of 6-Substituted Androst-4-ene-3,17-diones against Human Placental Aromatase

CompoundInhibition TypeKi (nM)
6α-Methyl-androst-4-ene-3,17-dioneCompetitive12
6β-Methyl-androst-4-ene-3,17-dioneCompetitive2.6
6α-Ethyl-androst-4-ene-3,17-dioneCompetitive9.0
6β-Ethyl-androst-4-ene-3,17-dioneCompetitive1.4
6α-Phenyl-androst-4-ene-3,17-dioneCompetitive110
6β-Phenyl-androst-4-ene-3,17-dioneCompetitive40

Note: This table is illustrative and based on data for related compounds to indicate the type of data generated from radiometric assays.

Chromatographic and Spectroscopic Techniques for Metabolite Identification

The investigation of the metabolism of this compound relies heavily on the separation and identification of its metabolites from biological matrices such as urine and plasma. The primary techniques employed for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov These methods offer the high resolution and sensitivity required to detect and structurally elucidate metabolites, which are often present at very low concentrations.

In a typical workflow, a biological sample is first subjected to an extraction procedure, often involving liquid-liquid extraction, followed by enzymatic hydrolysis to cleave any conjugated metabolites. nih.gov The extracted and derivatized analytes are then introduced into the chromatograph for separation. For GC-MS analysis of steroids, derivatization is a critical step to increase their volatility and improve their chromatographic behavior.

Following separation, mass spectrometry is used for detection and identification. The mass spectrometer fragments the analyte molecules into a unique pattern of ions, which serves as a molecular fingerprint for identification. By comparing the mass spectra and retention times of the detected compounds with those of reference standards, the metabolites can be unequivocally identified.

For the closely related compound, androst-4-ene-3,6,17-trione (B20797), GC-MS and LC-MS methods have been successfully developed and validated for the quantification of the parent compound and its metabolites in human urine. nih.govnih.gov The major metabolites identified for androst-4-ene-3,6,17-trione include androst-4-ene-6α-ol-3,17-dione and androst-4-ene-6α,17β-diol-3-one. nih.govnih.gov It is anticipated that this compound would undergo similar metabolic transformations, including hydroxylation and reduction.

Table 2: Analytical Parameters for the Detection of Androst-4-ene-3,6,17-trione and its Metabolites by GC-MS

CompoundLimit of Detection (LOD) (ng/mL)Detection Time (hours)
Androst-4-ene-3,6,17-trione5-1024
Androst-4-ene-6α,17β-diol-3-one5-1024
Androst-4-ene-6α-ol-3,17-dione5-1037

Note: This table is based on data for a structurally related compound and illustrates the type of information obtained from chromatographic and spectroscopic analyses.

Advanced In Vitro and In Vivo Models for Metabolism Studies

To gain a deeper understanding of the metabolism of this compound in humans, researchers can utilize advanced in vitro and in vivo models. These models aim to more accurately predict the metabolic pathways and potential drug-drug interactions in a human-relevant context.

In vitro models, such as primary human hepatocytes, are considered the gold standard for studying hepatic metabolism. nih.gov These cells retain the metabolic activity of a normal human liver and can be used to investigate the phase I and phase II metabolic pathways of a drug candidate. By incubating this compound with human hepatocytes and analyzing the resulting metabolites using techniques like LC-MS, researchers can identify the specific cytochrome P450 (CYP) enzymes responsible for its metabolism.

For more complex in vivo studies, chimeric mouse models with humanized livers represent a significant advancement. nih.gov In these models, the mouse's own hepatocytes are largely replaced with human hepatocytes, creating a small animal model that mimics human liver function. nih.gov These humanized mice can be used to study the full pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME), in a system that more closely resembles human physiology. nih.gov Such models are particularly valuable for investigating the formation of human-specific metabolites and for assessing the potential for drug-induced liver injury. While specific studies on this compound using these advanced models have not been published, their application would provide invaluable data on its human metabolism.

Table 3: Comparison of Advanced Models for Metabolism Studies

ModelAdvantagesLimitations
Primary Human Hepatocytes - High physiological relevance to human liver. nih.gov - Ability to study both Phase I and Phase II metabolism. nih.gov- Limited availability and high cost. - Batch-to-batch variability.
Chimeric Mouse Models - Provides a whole-animal system for ADME studies. nih.gov - Can predict human-specific metabolites. nih.gov- Technically complex to create and maintain. - Potential for immunological rejection of human cells.

Ix. Conclusion and Future Directions in 6 Ethylandrost 4 Ene 3,17 Dione Research

Current Understanding and Gaps in Knowledge

The principal body of research on 6-Ethylandrost-4-ene-3,17-dione has established its role as a potent competitive inhibitor of aromatase, the key enzyme responsible for converting androgens to estrogens. nih.govresearchgate.net Seminal studies investigating the structure-activity relationships (SAR) of C-6 substituted androst-4-ene-3,17-diones revealed that the nature and stereochemistry of the substituent at this position are critical for inhibitory activity. nih.govresearchgate.net

Specifically, research on a series of 6-alkyl and 6-aryl derivatives demonstrated that 6-n-alkylated steroids were powerful inhibitors of human placental aromatase. nih.gov Among the compounds synthesized and tested, the 6β-ethyl derivative was identified as the most potent competitive inhibitor, displaying a strong affinity for the enzyme. nih.govresearchgate.net Further investigations with longer alkyl chains suggested that while increasing the chain length to a pentyl group could maintain high affinity, further elongation led to a decrease in inhibitory power. nih.gov These findings, supported by molecular modeling, indicate that the aromatase active site contains a specific hydrophobic binding pocket near the C-6 position of the substrate, with a limited volume that is optimally occupied by a substituent like the 6β-ethyl group. nih.govnih.gov

The table below summarizes the comparative inhibitory constants (Ki) for a selection of 6-substituted androst-4-ene-3,17-dione analogs, highlighting the superior potency of the 6β-ethyl variant in this specific study.

Compound (6-substituted Androst-4-ene-3,17-dione)StereochemistryInhibitory Constant (Ki) in nM
6-Methylβ3.5
6-Methylα12.0
6-Ethylβ1.4
6-Ethylα6.2
6-n-Propylβ2.0
6-n-Propylα4.2
6-n-Butylβ2.2
6-n-Butylα5.8

Despite this foundational in vitro work, significant gaps in knowledge persist. The current understanding is largely confined to the compound's direct interaction with isolated human placental aromatase. There is a notable lack of comprehensive research on:

Metabolic Fate: The metabolic pathways, stability, and pharmacokinetic profile of this compound in biological systems are largely uncharacterized.

In Vivo Efficacy: While a potent in vitro inhibitor, its efficacy, and biological activity in living organisms have not been extensively reported in peer-reviewed literature.

Selectivity Profile: The compound's selectivity for aromatase over other cytochrome P450 enzymes and steroidogenic enzymes is not fully elucidated. oup.comoup.com

Broader Biological Actions: Research into other potential biological activities, such as interactions with steroid hormone receptors or other cellular targets, is minimal. nih.gov

Emerging Research Opportunities in Steroid Biochemistry and Medicinal Chemistry

The established potency of this compound makes it an attractive scaffold for further development and a subject for broader biochemical inquiry. Several emerging research opportunities can be identified:

Lead Compound Optimization: The 6β-ethyl androstane (B1237026) skeleton serves as an excellent starting point for the design of next-generation aromatase inhibitors. Medicinal chemistry efforts could focus on introducing further modifications to other positions of the steroid nucleus (e.g., the A-ring or D-ring) to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Molecular Hybridization: A promising strategy in modern drug design involves combining known pharmacophores to create hybrid molecules with dual or synergistic activities. nih.gov There is an opportunity to synthesize hybrids of this compound with other anticancer moieties, such as heterocyclic systems, which have shown cytotoxic potential when attached to a steroid core. nih.gov This could lead to novel agents for hormone-dependent cancers that not only block estrogen synthesis but also possess direct cytotoxic or other anti-tumor effects.

Advanced In Silico and Structural Studies: While initial molecular modeling has provided insight, advanced computational studies could further illuminate the precise binding interactions within the aromatase active site. nih.gov Co-crystallization of the enzyme with this compound would provide invaluable structural data to guide the rational design of more sophisticated inhibitors.

Biocatalysis and Green Synthesis: The parent compound, Androst-4-ene-3,17-dione, is a key intermediate often produced via microbial biotransformation of phytosterols (B1254722). d-nb.inforesearchgate.net Research into developing stereoselective enzymatic or microbial methods for the direct synthesis of 6β-ethyl and other 6-substituted analogs could provide more efficient, cost-effective, and environmentally friendly production routes compared to traditional multi-step chemical synthesis. mdpi.com

Exploration of Novel Therapeutic Applications: Beyond its role as an aromatase inhibitor for potential use in oncology, exploring the effects of this compound and its derivatives on other steroid-mediated pathways could uncover new therapeutic possibilities. The broader field of androstane derivative research is investigating impacts on various hormone receptors and enzymes involved in steroid metabolism, representing a frontier for this specific compound as well. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 6-Ethylandrost-4-ene-3,17-dione in a laboratory setting?

  • Answer: Synthesis typically involves steroid backbone modifications using catalytic hydrogenation or enzymatic hydroxylation. Characterization should combine spectroscopic techniques (e.g., NMR for structural elucidation ) and chromatographic methods (HPLC for purity analysis). Factorial design principles (e.g., optimizing reaction variables like temperature, catalysts) can improve yield . For safety, adhere to GHS hazard classifications (e.g., H302, H315) and use fume hoods to mitigate inhalation risks .

Q. How should researchers address stability challenges during storage of this compound?

  • Answer: Stability is influenced by temperature, humidity, and light exposure. Store in inert, airtight containers at -20°C, as recommended for similar androstenedione derivatives . Pre-experiment stability assays (e.g., accelerated degradation studies under varied conditions) can identify degradation thresholds. Include raw stability data in appendices to support reproducibility claims .

Q. What safety protocols are critical when handling this compound?

  • Answer: Follow OSHA HCS guidelines:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation: Use local exhaust systems to avoid aerosol formation .
  • Emergency Procedures: Immediate decontamination with water for skin exposure and medical consultation for ingestion (H302) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.